molecular formula C11H20O2 B7518202 2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid

Cat. No.: B7518202
M. Wt: 184.27 g/mol
InChI Key: FVPFFBYHXHQMCY-DTWKUNHWSA-N
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Description

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tert-butyl bromide in the presence of a strong base, such as sodium hydride, to form the tert-butyl cyclohexanone intermediate. This intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for efficient and controlled oxidation of the intermediate compounds, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a tert-butyl group, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

2alpha-(1,1-Dimethylethyl)-1alpha-cyclohexanecarboxylic acid, a compound belonging to the class of cyclohexane derivatives, has garnered interest in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.31 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic cyclohexane structure may facilitate integration into lipid membranes, affecting membrane fluidity and permeability.
  • Modulation of Enzymatic Activity : The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzymes, potentially inhibiting or enhancing their activity.
  • Influence on Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing pathways related to cell growth and apoptosis.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines.

Cell LineIC50 (µg/mL)Viability (%)
HepG2 (liver cancer)4567.7
MCF-7 (breast cancer)7878.14
NIH 3T3 (normal fibroblast)>50096.11
HaCaT (normal keratinocyte)>25082.23

The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines while showing lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT. The IC50 values indicate that HepG2 cells are more susceptible to the compound's effects compared to other tested lines .

Study on Anticancer Properties

In a notable study conducted by researchers at a leading pharmaceutical institute, the effects of this compound were evaluated in vitro using the MTT assay. The results indicated that the compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 phase arrest in HepG2 cells.
  • Morphological Changes : Treated cells exhibited typical apoptotic features such as cell rounding and membrane blebbing.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In a study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Properties

IUPAC Name

(1S,2R)-2-tert-butylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPFFBYHXHQMCY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27392-15-0
Record name rac-(1R,2S)-2-tert-butylcyclohexane-1-carboxylic acid
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